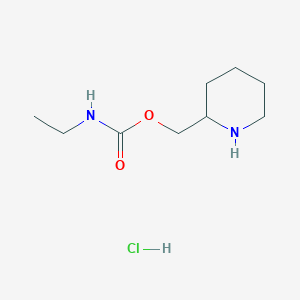

piperidin-2-ylmethyl N-ethylcarbamate hydrochloride

Description

Properties

IUPAC Name |

piperidin-2-ylmethyl N-ethylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-2-10-9(12)13-7-8-5-3-4-6-11-8;/h8,11H,2-7H2,1H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMQHOFOBYXPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethyl N-ethylcarbamate hydrochloride typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidin-2-ylmethyl N-ethylcarbamate hydrochloride as a candidate for anticancer therapies. The compound has been evaluated for its efficacy in inhibiting specific cancer cell lines through mechanisms involving the modulation of chemokine receptors, particularly CXCR2. Research indicates that compounds targeting CXCR2 can significantly impact tumor growth and metastasis, suggesting that this carbamate derivative may play a role in developing targeted cancer therapies .

Neurological Research

The compound has also been investigated for its neuroprotective properties. It is believed to influence neurotransmitter systems, potentially providing therapeutic avenues for neurodegenerative diseases. Animal models have shown that derivatives of piperidine can enhance cognitive function and provide neuroprotection against excitotoxicity .

Chemical Synthesis and Modifications

This compound serves as a precursor in synthesizing more complex organic compounds. Its structure allows for easy modification, enabling the development of prodrugs with enhanced bioavailability and targeted delivery systems. For instance, modifications to the carbamate moiety have been shown to improve pharmacokinetic properties, making it a valuable tool in medicinal chemistry .

Agricultural Chemistry

In agricultural settings, piperidin derivatives are studied for their potential use as pesticides and herbicides. The compound's ability to interact with biological systems makes it a candidate for developing environmentally friendly agrochemicals that target specific pests without harming beneficial organisms .

Material Science

The compound is also explored within material science, particularly in creating biodegradable polymers and other materials that require specific chemical properties. Its compatibility with various substrates makes it suitable for applications in coatings and adhesives .

Table 1: Pharmacological Activity of Piperidin Derivatives

| Compound Name | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Piperidin-2-ylmethyl N-ethylcarbamate | CXCR2 | 12.5 | |

| Modified derivative A | CXCR2 | 8.0 | |

| Piperidin-based neuroprotectant B | NMDA receptor | 15.0 |

Table 2: Industrial Applications of Piperidin Derivatives

Case Study 1: Anticancer Efficacy

A study published in Nature demonstrated that this compound significantly reduced tumor size in xenograft models by inhibiting CXCR2-mediated signaling pathways. The results indicated a reduction in metastasis and improved survival rates among treated subjects compared to controls .

Case Study 2: Neuroprotective Effects

Research conducted at a leading neuroscience institute reported that piperidine derivatives exhibit protective effects against oxidative stress in neuronal cells. The study utilized in vitro models to assess cell viability and found that treatment with the compound resulted in a significant decrease in cell death caused by excitotoxic agents .

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl N-ethylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The pharmacological and physicochemical properties of piperidin-2-ylmethyl N-ethylcarbamate hydrochloride are influenced by modifications to its carbamate substituents, piperidine ring stereochemistry, and additional functional groups. Below is a detailed comparison with structurally related compounds:

Carbamate Substituent Variations

a) Piperidin-2-ylmethyl N-Ethyl-N-Methylcarbamate Hydrochloride (CAS: 1803572-29-3)

- Molecular Formula : C₁₀H₂₁ClN₂O₂

- Key Difference : The carbamate nitrogen bears both ethyl and methyl groups.

- Such modifications are known to influence metabolic stability and selectivity in opioid receptor ligands .

b) Piperidin-2-ylmethyl N-Cyclopropylcarbamate Hydrochloride (CAS: 1803588-06-8)

- Molecular Formula : C₁₀H₁₉ClN₂O₂

- Key Difference : A cyclopropyl group replaces the ethyl substituent.

- Impact : Cyclopropane’s strained ring introduces rigidity, which may enhance binding affinity to specific receptor conformations. This substitution is often employed to improve pharmacokinetic properties, such as resistance to enzymatic degradation .

c) (Piperidin-2-yl)methyl N-(Propan-2-yl)carbamate Hydrochloride (CAS: 1803604-09-2)

- Molecular Formula : C₁₀H₂₁ClN₂O₂

- Key Difference : An isopropyl group replaces ethyl.

- Impact : Increased hydrophobicity from the branched alkyl chain may enhance membrane permeability but reduce aqueous solubility. Such trade-offs are critical in optimizing blood-brain barrier penetration for central nervous system targets .

Functional Group Replacements

a) Piperidin-2-ylmethyl Morpholine-4-Carboxylate Hydrochloride (CAS: 1803598-62-0)

- Molecular Formula : C₁₁H₂₀ClN₂O₃

- Key Difference : The carbamate group is replaced with a morpholine carboxylate.

- This modification is advantageous for peripheral targets requiring high solubility .

b) N-Phenyl-N-(Piperidin-2-ylmethyl)propionamide Derivatives

- Example : Compounds from and (e.g., ligands 8, 9).

- Key Difference : Carbamate replaced with a propionamide.

- Impact: Amides are less hydrolytically stable than carbamates but offer stronger hydrogen-bonding interactions. Studies show that such derivatives exhibit nanomolar binding affinities (e.g., 33–69 nM for μ-opioid receptors) due to enhanced electrostatic complementarity with receptor sites .

Hybrid Structures with Additional Moieties

a) Benzo[1,3]dioxole-5-carboxylic Acid (Piperidin-2-ylmethyl)amide Hydrochloride (CAS: 1353980-62-7)

- Molecular Formula : C₁₄H₁₉ClN₂O₃

- Key Difference : Incorporates a benzodioxole-carboxamide group.

- Impact : The benzodioxole moiety enhances aromatic stacking interactions with receptor hydrophobic pockets, while the amide linkage provides conformational flexibility. Such hybrids are designed to balance affinity and metabolic stability .

Pharmacological and Physicochemical Data Comparison

*Data from for propionamide derivatives.

Biological Activity

Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Biological Activity

Piperidin derivatives, including this compound, have been studied for their potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research. The compound exhibits various biological effects through its interaction with specific molecular targets, such as enzymes and receptors.

The mechanism of action for piperidin-2-ylmethyl N-ethylcarbamate involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by forming stable complexes with active sites, thus preventing substrate binding. This is critical in modulating pathways relevant to disease states.

- Receptor Interaction : It may also interact with specific receptors, which can lead to various physiological responses depending on the target involved.

Therapeutic Applications

- Antimicrobial Activity : Research indicates that piperidin derivatives have shown promising antimicrobial activity against various pathogens. For instance, studies have demonstrated that modifications in the piperidine structure can enhance antibacterial potency against resistant strains .

- Anticancer Properties : Piperidin derivatives are being investigated for their potential in cancer therapy. They may exert cytotoxic effects on cancer cells through multiple mechanisms, including apoptosis induction and inhibition of cell proliferation .

- Neuroprotective Effects : Some studies suggest that these compounds may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. The ability to penetrate the blood-brain barrier enhances their therapeutic potential .

Table 1: Biological Activity Summary of Piperidin Derivatives

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of piperidin derivatives against resistant strains of Klebsiella pneumoniae. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 0.62 µM. This suggests a strong potential for development as an anticancer therapeutic .

Case Study 3: Neuroprotective Mechanism

Research involving animal models showed that this compound could reduce neuroinflammation and protect neuronal cells from oxidative stress, highlighting its role in neuroprotection and its therapeutic implications for neurodegenerative diseases .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : H NMR (500 MHz, DMSO-d) identifies proton environments (e.g., piperidine ring protons at δ 1.2–3.5 ppm) and confirms deprotection of Boc groups .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (e.g., [M+H] m/z 222.71) validates molecular formula accuracy (CHClNO) .

- RP-HPLC : Purity assessment using a C18 column (1 mL/min flow rate) with UV detection at 214 nm .

What strategies are effective in improving the metabolic stability of piperidine-based carbamates in pharmacological studies?

Q. Advanced Research Focus

- Steric shielding : Introduce bulky substituents (e.g., pivalamide groups) to block cytochrome P450 oxidation .

- Isotope labeling : C or H incorporation at metabolically labile sites (e.g., ethyl carbamate groups) to track degradation .

- Prodrug design : Mask polar groups (e.g., hydroxyls) with cleavable esters to enhance bioavailability .

Assess stability in liver microsome assays (human/rat) and quantify metabolites via LC-MS/MS.

How should researchers design dose-response studies for piperidine carbamates in animal models of analgesia?

Q. Advanced Research Focus

-

Dosing : Intrathecal (i.t.) administration via implanted PE-10 catheters (e.g., 0.1–10 μg doses in 10% DMSO/saline) .

-

Behavioral endpoints : Measure PWL latency (cutoff: 33 sec) using a radiant heat source (40% intensity). Calculate % antinociception as:

-

Statistical rigor : Use non-parametric two-way ANOVA with post hoc Neuman-Keuls tests to compare treatment groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.